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Compound of Interest

Compound Name: Cy5-PEG2-TCO

Cat. No.: B15137035

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of
Cy5-PEG2-TCO in super-resolution microscopy techniques. The unique properties of Cy5
combined with the specific and efficient bioorthogonal TCO-tetrazine ligation make this probe a
powerful tool for high-resolution imaging of cellular structures and processes.

Introduction to Cy5-PEG2-TCO in Super-Resolution
Microscopy

Cy5-PEG2-TCO is a fluorescent probe combining the well-characterized Cy5 cyanine dye with
a trans-cyclooctene (TCO) moiety, connected via a polyethylene glycol (PEG) linker. This
design is optimized for bioorthogonal labeling, where the TCO group reacts specifically and
rapidly with a tetrazine-tagged molecule of interest through an inverse-electron-demand Diels-
Alder (IEDDA) cycloaddition. This "click chemistry" reaction is highly efficient and occurs under
physiological conditions, making it ideal for labeling biomolecules in fixed and living cells.[1]

The Cy5 fluorophore is particularly well-suited for single-molecule localization microscopy
(SMLM) techniques like (d)STORM (direct Stochastic Optical Reconstruction Microscopy) due
to its excellent photoswitching properties in the presence of specific imaging buffers.[2][3] The
PEG linker provides increased hydrophilicity and reduces non-specific binding.

Key Applications
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o dSTORM (direct Stochastic Optical Reconstruction Microscopy): Cy5 is one of the most
widely used and best-performing fluorophores for dASTORM.[2] Its ability to be reversibly
photoswitched between a fluorescent "on" state and a dark "off" state allows for the temporal
separation of individual molecular emissions, enabling the reconstruction of a super-resolved
image.

e PALM (Photoactivated Localization Microscopy): While PALM traditionally uses
photoactivatable fluorescent proteins, the principles of single-molecule localization can be
applied to organic dyes like Cy5 when coupled with appropriate activation strategies.

o STED (Stimulated Emission Depletion) Microscopy: Cy5 can also be used in STED
microscopy, where a donut-shaped depletion laser is used to silence fluorescence in the
periphery of the excitation spot, thereby increasing resolution.

Data Presentation
Photophysical Properties of Cy5 and Related

Eluorophores for dASTORM
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Data compiled from multiple sources.[2][3][4][5] The performance of fluorophores in dASTORM
is highly dependent on the specific imaging buffer and illumination conditions.
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Experimental Protocols

Protocol 1: Labeling of Tetrazine-Modified Proteins with
Cy5-PEG2-TCO for dSTORM Imaging

This protocol describes the labeling of intracellular proteins that have been genetically modified
to incorporate a tetrazine-bearing unnatural amino acid.

Materials:

Fixed cells expressing the tetrazine-modified protein of interest on a high-precision glass
coverslip (#1.5).

e Cy5-PEG2-TCO (e.g., from SiChem)|[6]

e Phosphate-buffered saline (PBS)

e Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
e Blocking buffer (e.g., 3% BSA in PBS)

o dSTORM imaging buffer (see composition below)
Procedure:

e Cell Fixation and Permeabilization:

[¢]

Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

[¢]

[e]

Permeabilize the cells with permeabilization buffer for 10 minutes.

o

Wash the cells three times with PBS.
e Blocking:

o Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-
specific binding.
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e Labeling with Cy5-PEG2-TCO:
o Prepare a 1-10 uM solution of Cy5-PEG2-TCO in blocking buffer.

o Incubate the cells with the Cy5-PEG2-TCO solution for 1-2 hours at room temperature,
protected from light.

o Wash the cells extensively with PBS to remove unbound probe.
e dSTORM Imaging:
o Prepare the dSTORM imaging buffer immediately before use. A common recipe is:
» Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose|[2]

» GLOX solution: 14 mg Glucose Oxidase + 50 pL Catalase (17 mg/mL) in 200 uL Buffer
A (10 mM Tris (pH 8.0) + 50 mM NaCl)[2]

» MEA solution: 1 M cysteamine (MEA) in 0.25 N HCI, pH adjusted to 7.5-8.5[2]

» Final imaging buffer: To 620 pL of Buffer B, add 7 pL of GLOX solution and 70 pL of 1 M
MEA.[7]

o Mount the coverslip onto a microscope slide with a drop of the dSTORM imaging buffer.

o Proceed with dSTORM imaging on a suitable super-resolution microscope.

Protocol 2: dSTORM Imaging and Data Acquisition

Instrumentation:

e An inverted microscope equipped for total internal reflection fluorescence (TIRF) or highly
inclined and laminated optical sheet (HILO) illumination.

» High-power lasers for excitation (e.g., 641 nm for Cy5) and optionally for activation (e.g., 405
nm).

e A high numerical aperture (NA) objective (e.g., 60x or 100x, NA > 1.45).
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» An electron-multiplying charge-coupled device (EMCCD) camera.

Imaging Procedure:

Locate the Region of Interest: Use low-intensity excitation to find the labeled cells.

 Induce Photoswitching: llluminate the sample with high-intensity 641 nm laser light to drive
most of the Cy5 molecules into a dark state.

e Acquire Single-Molecule Events: Continuously illuminate with the 641 nm laser at a power
that allows for the stochastic return of individual Cy5 molecules to the fluorescent state. A
low-power 405 nm laser can be used to facilitate the recovery from the dark state.

o Data Acquisition: Acquire a stream of thousands of images (typically 10,000 to 50,000
frames) at a high frame rate (e.g., 50-100 Hz).

e Image Reconstruction: Use appropriate software (e.g., ThunderSTORM, rapidSTORM) to
localize the center of each single-molecule fluorescence event with sub-pixel precision and
reconstruct the final super-resolution image.[2]

Visualizations

Experimental Workflow for Bioorthogonal Labeling and
dSTORM Imaging
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Caption: Workflow for labeling and imaging with Cy5-PEG2-TCO.
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Signaling Pathway Example: EGFR Clustering upon
Ligand Binding

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a
crucial role in cell proliferation and signaling. Upon binding of its ligand, Epidermal Growth
Factor (EGF), EGFR dimerizes and initiates a downstream signaling cascade. Super-resolution
microscopy can be used to study the nanoscale clustering of EGFR on the cell membrane.[8]
[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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